molecular formula C16H18ClNO2S B345268 1-(4-Chloronaphthalen-1-yl)sulfonylazepane CAS No. 325812-51-9

1-(4-Chloronaphthalen-1-yl)sulfonylazepane

Cat. No.: B345268
CAS No.: 325812-51-9
M. Wt: 323.8g/mol
InChI Key: ZPJMXRBYDRMPTG-UHFFFAOYSA-N
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Description

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound with the molecular formula C16H16ClNO2S. It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a sulfonyl group attached to an azepane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloronaphthalen-1-yl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom on the naphthalene ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromonaphthalen-1-yl)sulfonylazepane: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methylnaphthalen-1-yl)sulfonylazepane: Contains a methyl group instead of chlorine.

    1-(4-Nitronaphthalen-1-yl)sulfonylazepane: Contains a nitro group instead of chlorine.

Uniqueness

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is unique due to the presence of the chlorine atom, which can participate in specific interactions not possible with other substituents. This makes it particularly useful in studies involving halogen bonding and its effects on biological activity.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJMXRBYDRMPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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